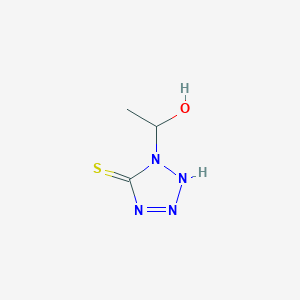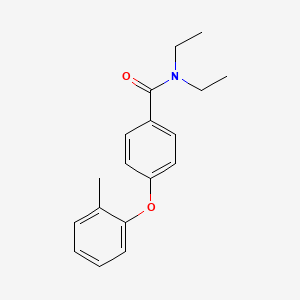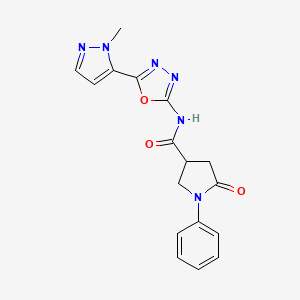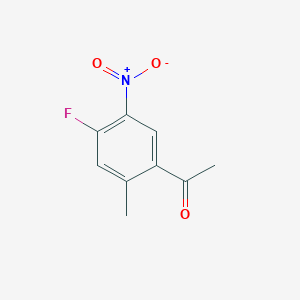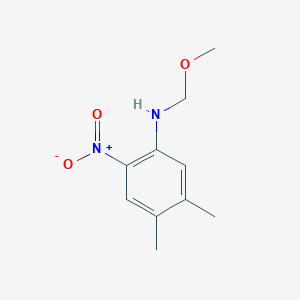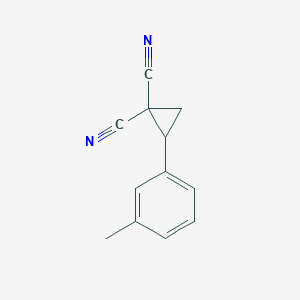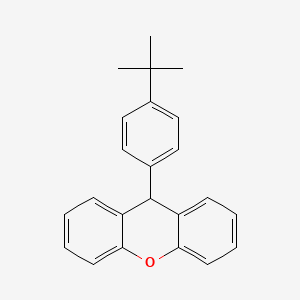
9-(4-tert-Butylphenyl)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-tert-Butylphenyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various applications, including dyes, laser technologies, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene typically involves the reaction of 4-tert-butylphenyl with xanthene under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a precursor . This precursor can then be reacted with xanthene in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-tert-Butylphenyl)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
Wissenschaftliche Forschungsanwendungen
9-(4-tert-Butylphenyl)-9H-xanthene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 9-(4-tert-Butylphenyl)-9H-xanthene involves its interaction with molecular targets and pathways in various applications. In fluorescence microscopy, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery systems, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butyl-9-(4-tert-butylphenyl)anthracene: Similar in structure but with different optical properties and applications.
4-tert-Butylphenol: A precursor in the synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a xanthene core and a tert-butylphenyl group, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring high stability and precise reactivity, such as in fluorescence imaging and organic synthesis.
Eigenschaften
Molekularformel |
C23H22O |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
9-(4-tert-butylphenyl)-9H-xanthene |
InChI |
InChI=1S/C23H22O/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
InChI-Schlüssel |
ICAFRXKJPFWITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



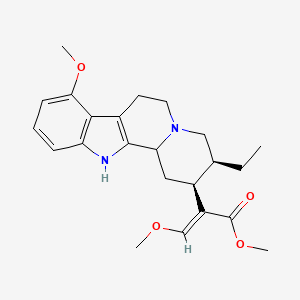
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

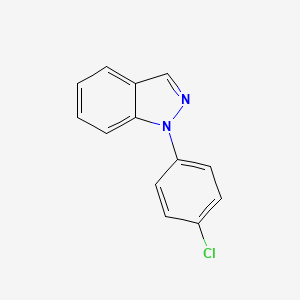
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

